molecular formula C8H4FN3 B3218895 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile CAS No. 1190313-36-0

4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Cat. No. B3218895
CAS RN: 1190313-36-0
M. Wt: 161.14 g/mol
InChI Key: DRGFWTZIWNNTBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a chemical compound that has garnered significant attention in the scientific community. This heterocyclic compound has a unique structure that makes it promising for various applications, including medicinal chemistry, material science, and organic synthesis. In

Mechanism of Action

The mechanism of action of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is not fully understood. However, it is believed to act as a competitive inhibitor of various enzymes and receptors. It binds to the active site of these proteins and prevents the substrate from binding, thereby inhibiting their activity.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile are diverse and depend on the specific enzyme or receptor it targets. Inhibition of AKT has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth. It has also been suggested that inhibition of AKT may sensitize cancer cells to chemotherapy and radiation therapy. Other potential targets of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile include phosphoinositide 3-kinase (PI3K), mitogen-activated protein kinase (MAPK), and glycogen synthase kinase-3 (GSK-3).

Advantages and Limitations for Lab Experiments

One advantage of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is its potency as an inhibitor. It has been shown to have low nanomolar to sub-nanomolar IC50 values against various enzymes and receptors. This makes it a valuable tool for studying the function of these proteins in vitro and in vivo. However, one limitation of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is its relatively low solubility in water. This can make it challenging to work with in certain experimental settings.

Future Directions

The potential applications of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile are vast and varied. One future direction is the development of more potent and selective inhibitors of AKT and other protein kinases. Another direction is the exploration of its potential as a therapeutic agent for various diseases such as cancer, diabetes, and neurodegenerative disorders. Additionally, 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile could be used as a building block for the synthesis of other heterocyclic compounds with unique properties and potential applications.

Scientific Research Applications

4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been found to be a potent inhibitor of various enzymes and receptors, making it a promising candidate for drug discovery. For instance, it has been shown to inhibit the activity of protein kinase B (AKT), which is involved in various cellular processes such as cell growth, survival, and metabolism. Inhibition of AKT has been suggested as a potential therapeutic strategy for cancer treatment.

properties

IUPAC Name

4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3/c9-7-3-5(4-10)12-8-6(7)1-2-11-8/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGFWTZIWNNTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=CC(=C21)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701231588
Record name 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

CAS RN

1190313-36-0
Record name 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190313-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Reactant of Route 2
4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Reactant of Route 3
Reactant of Route 3
4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Reactant of Route 4
Reactant of Route 4
4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Reactant of Route 5
Reactant of Route 5
4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Reactant of Route 6
Reactant of Route 6
4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.